molecular formula C11H9ClFNO2 B2610515 4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione CAS No. 1692551-83-9

4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione

Cat. No. B2610515
CAS RN: 1692551-83-9
M. Wt: 241.65
InChI Key: UBXMWHWPXPHBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione is a chemical compound with the CAS Number: 1692551-83-9 . It has a molecular weight of 241.65 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-fluorobenzoic acid and piperidine in the presence of potassium carbonate to generate 2-fluorobenzoic acid piperidine ester . This is then reacted with hydrochloric acid to generate the final product .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9ClFNO2/c12-9-5-7(13)1-2-8(9)6-3-10(15)14-11(16)4-6/h1-2,5-6H,3-4H2,(H,14,15,16) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Fluorescent Sensors for Toxic Chemicals

A study highlighted the design of a fluorescent sensor for detecting oxalyl chloride and phosgene, toxic chemicals widely used in industrial processes. The sensor operates in a "turn-on" fluorescence mode due to intramolecular cyclization reactions, which inhibit the intramolecular charge transfer process, showcasing the utility of piperidine derivatives in environmental monitoring (Zhang et al., 2017).

Oxidation Reagents in Organic Synthesis

Research on 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione demonstrated its effectiveness as an oxidizing agent for converting pyrazolines to pyrazoles under mild conditions. This showcases the compound's role in facilitating organic synthesis processes with moderate to good yields at room temperature (Zolfigol et al., 2006).

Antagonist Activity for Medical Applications

The synthesis and evaluation of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with specific substituents showed significant 5-HT2 antagonist activity. This finding is crucial for developing treatments targeting the serotonin receptor, illustrating the compound's potential in pharmaceutical research (Watanabe et al., 1992).

Asymmetric Synthesis of Key Intermediates

A study presented the first catalytic asymmetric synthesis of 4-aryl-2-piperidinones using arylboron reagents. This method highlighted the synthesis of a key intermediate for (-)-Paroxetine, underlining the significance of 4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione in the development of antidepressant drugs (Senda et al., 2001).

Protoporphyrinogen IX Oxidase Inhibitors

Research into the structure of various trifluoromethyl-substituted compounds, including this compound derivatives, revealed their potential as protoporphyrinogen IX oxidase inhibitors. These inhibitors play a critical role in the development of herbicides and potentially for medical applications targeting specific enzymes (Li et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(2-chloro-4-fluorophenyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO2/c12-9-5-7(13)1-2-8(9)6-3-10(15)14-11(16)4-6/h1-2,5-6H,3-4H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXMWHWPXPHBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.